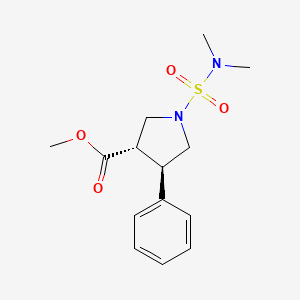
methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a phenyl group, and a dimethylsulfamoyl group, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate amino acid derivative to form the pyrrolidine ring, followed by the introduction of the phenyl and dimethylsulfamoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with minimal waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties
Mecanismo De Acción
The mechanism of action of methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The phenyl group can engage in π-π interactions, further modulating the compound’s effects. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Methyl (3S,4R)-1-(dimethylsulfamoyl)-4-benzylpyrrolidine-3-carboxylate
- Methyl (3S,4R)-1-(dimethylsulfamoyl)-4-(4-methylphenyl)pyrrolidine-3-carboxylate
Uniqueness
Methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both the dimethylsulfamoyl and phenyl groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
methyl (3S,4R)-1-(dimethylsulfamoyl)-4-phenylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-15(2)21(18,19)16-9-12(11-7-5-4-6-8-11)13(10-16)14(17)20-3/h4-8,12-13H,9-10H2,1-3H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITGCZZOWUOPSU-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C(C1)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@H]([C@@H](C1)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














